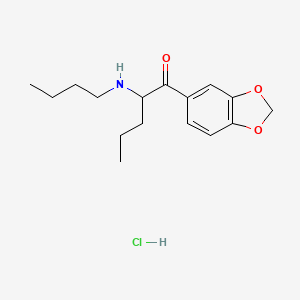

1-(1,3-Benzodioxol-5-yl)-2-(butylamino)-1-pentanone, monohydrochloride

概要

説明

N-ブチルペンチロン(塩酸塩)は、合成カチノンであり、興奮効果で知られる化合物群です。 これは、新規精神作用物質に分類されており、多くの場合、研究および法医学的用途で使用されます .

準備方法

合成ルートおよび反応条件

N-ブチルペンチロン(塩酸塩)の合成には、3,4-メチレンジオキシフェニル-2-プロパノンとブチルアミンを制御された条件下で反応させることが含まれます。反応には通常、エタノールなどの溶媒と触媒が必要であり、プロセスを促進します。 次に、生成物を精製し、塩酸塩に変換します .

工業生産方法

N-ブチルペンチロン(塩酸塩)の工業生産は、同様の合成ルートに従いますが、規模が大きくなります。このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます。 この化合物は、多くの場合、研究および法医学目的のためにバルクで生産されます .

化学反応の分析

Stability and Degradation Reactions

N-butyl pentylone exhibits sensitivity to environmental factors:

Hydrolytic Degradation

The α-aminoketone bond undergoes hydrolysis under acidic or alkaline conditions, yielding:

-

Primary products : 1-(1,3-Benzodioxol-5-yl)pentan-1-one (keto byproduct) and butylamine .

-

Mechanism : Acid-catalyzed hydrolysis cleaves the C–N bond via protonation of the amine group.

Thermal Decomposition

At temperatures >200°C, the benzodioxole ring undergoes retro-Diels-Alder reactions, producing:

-

Catechol derivatives (via ring-opening).

-

Volatile organic compounds (e.g., CO, CO₂) from ketone decomposition .

Comparative Reactivity with Analogues

N-butyl pentylone’s reactivity differs from structurally similar cathinones due to its butylamino substituent:

Functional Group Reactivity

-

Benzodioxole Ring : Resistant to electrophilic substitution due to electron-donating oxygen atoms but undergoes oxidation with strong agents like KMnO₄ to form quinones.

-

α-Aminoketone : Participates in Schiff base formation with aldehydes and ketones .

Analytical Characterization Data

Key spectroscopic properties confirm reaction outcomes :

-

IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–N stretch).

-

¹H NMR (D₂O) : δ 1.35 (t, 3H, CH₂CH₃), δ 3.20 (m, 2H, NHCH₂), δ 6.85 (s, 1H, benzodioxole-H).

科学的研究の応用

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Predicted ~415.5 °C |

| Density | 1.169 g/cm³ |

| pKa | 8.41 (predicted) |

Forensic Toxicology

N-butyl pentylone is primarily utilized in forensic toxicology as an analytical reference standard. Its stimulant effects, similar to other illicit drugs, make it essential for:

- Drug Testing : Identification and quantification of N-butyl pentylone in biological samples (e.g., urine, blood) during toxicological investigations.

- Mass Spectrometry : Used as a calibration standard to improve the accuracy of mass spectrometric analyses in detecting designer drugs.

Pharmacological Studies

The compound is also significant in pharmacological research due to its stimulant properties:

- Mechanism of Action : Studies have shown that N-butyl pentylone may act on monoamine transporters, particularly dopamine and norepinephrine transporters, similar to other stimulants like amphetamines.

- Psychoactive Effects : Research into its psychoactive effects contributes to understanding the pharmacodynamics and potential therapeutic uses or risks associated with similar compounds.

Comparative Analyses

N-butyl pentylone's structural similarities with other cathinones allow for comparative studies:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one | Contains a methylamino group | Generally considered less potent |

| 4-Methylmethcathinone (4-MMC) | Simple structure without benzodioxole | Known for rapid onset and shorter duration |

These comparative analyses help elucidate the pharmacological profiles and safety profiles of various compounds within the cathinone class.

Synthesis Research

While detailed synthetic pathways are often not disclosed due to legal restrictions surrounding designer drugs, general synthetic methodologies are explored in academic settings to understand the compound's chemistry better. This includes:

- Synthetic Pathway Exploration : Investigating potential synthesis routes can contribute to the development of safer analogs or derivatives with therapeutic potential.

Analytical Chemistry

N-butyl pentylone serves as a model compound in analytical chemistry for developing new detection methods:

- Chromatography Techniques : Used in developing high-performance liquid chromatography (HPLC) methods for detecting similar substances in complex mixtures.

Case Study 1: Forensic Analysis of Designer Drugs

A study published in a forensic journal highlighted the role of N-butyl pentylone in drug-related fatalities. The researchers utilized mass spectrometry to detect this compound alongside other cathinones in post-mortem samples. The findings underscored the importance of including N-butyl pentylone in routine toxicological screenings due to its increasing prevalence.

Case Study 2: Pharmacological Effects on Neurotransmitter Systems

Another research project focused on the pharmacological effects of N-butyl pentylone on neurotransmitter systems in animal models. The study revealed that administration led to increased levels of dopamine and norepinephrine, suggesting potential applications in studying stimulant-related behaviors.

作用機序

N-ブチルペンチロン(塩酸塩)は、ドーパミン輸送体阻害剤およびセロトニン輸送体基質として作用することにより、その効果を発揮します。この二重の作用により、シナプス間隙のドーパミンとセロトニンのレベルが上昇し、興奮効果をもたらします。 この化合物のメカニズムには、輸送体に結合し、これらの神経伝達物質の再取り込みを阻害することで、それらの活性を高めることが含まれます .

類似の化合物との比較

類似の化合物

- N-エチルペンチロン

- ペンチロン

- メチロン

独自性

N-ブチルペンチロン(塩酸塩)は、カチノン骨格における特定の置換パターンが、その薬理学的プロファイルを左右するため、ユニークです。 類似の化合物と比較して、ドーパミンおよびセロトニン輸送体に対する効果が異なり、研究のための貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Uniqueness

N-butyl Pentylone (hydrochloride) is unique due to its specific substitution pattern on the cathinone backbone, which influences its pharmacological profile. Compared to similar compounds, it has distinct effects on dopamine and serotonin transporters, making it a valuable compound for research .

生物活性

1-(1,3-Benzodioxol-5-yl)-2-(butylamino)-1-pentanone, monohydrochloride, commonly known as N-butyl pentylone, is a synthetic compound belonging to the cathinone class. This compound is notable for its psychoactive properties and structural similarities to other stimulants. Its molecular formula is C_16H_23NO_3·HCl, with a molecular weight of approximately 313.8 g/mol.

N-butyl pentylone exerts its effects primarily through the inhibition of the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This action leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects. The benzodioxole moiety is believed to enhance its psychoactive properties by modifying receptor interactions compared to other cathinones.

Pharmacological Effects

The pharmacological profile of N-butyl pentylone includes:

- Stimulant Effects : Users report increased energy, euphoria, and heightened alertness.

- Potential Side Effects : These may include anxiety, paranoia, tachycardia, and hypertension.

- Comparison with Other Stimulants : It is structurally related to other compounds like 4-Methylmethcathinone (4-MMC) and methylenedioxypyrovalerone (MDPV), which exhibit similar stimulant properties but differ in potency and duration of action.

Toxicity and Safety Profile

Due to its status as a designer drug, comprehensive toxicity data on N-butyl pentylone is limited. However, preliminary studies suggest potential for abuse and dependence similar to other stimulants. The compound has been classified under various regulatory frameworks due to concerns over its safety profile.

Case Studies

- Case Study 1 : A report on the use of N-butyl pentylone in a recreational setting highlighted instances of severe agitation and cardiovascular complications following its consumption. This underscores the importance of understanding dosage and context in which the drug is used.

- Case Study 2 : In a forensic analysis involving seized substances, N-butyl pentylone was identified alongside other synthetic cathinones. The study emphasized the need for accurate identification methods in toxicology labs due to the increasing prevalence of designer drugs.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-butyl pentylone | Benzodioxole moiety | Higher potency compared to some analogs |

| 4-Methylmethcathinone (4-MMC) | Simple structure without benzodioxole | Rapid onset and shorter duration |

| Methylenedioxypyrovalerone (MDPV) | Similar psychoactive effects | Higher risk of addiction |

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(butylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-3-5-9-17-13(6-4-2)16(18)12-7-8-14-15(10-12)20-11-19-14;/h7-8,10,13,17H,3-6,9,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFVGUBLUFAGTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(CCC)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342215 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(butylamino)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-10-9 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(butylamino)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。